(2-(Benzyloxy)-5-methylphenyl)boronic acid
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Description
(2-(Benzyloxy)-5-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C14H15BO3 and its molecular weight is 242.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is an organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Mode of Action
The mode of action of 2-(Benzyloxy)-5-methylphenylboronic acid involves its interaction with a transition metal catalyst, typically palladium, in a Suzuki-Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. In the transmetalation step, the organoboron compound transfers its organic group to the palladium .
Biochemical Pathways
The biochemical pathways affected by 2-(Benzyloxy)-5-methylphenylboronic acid are primarily related to the synthesis of organic compounds . The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various synthetic pathways, leading to the formation of complex organic structures .
Pharmacokinetics
Like other organoboron compounds, it is likely to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .
Result of Action
The result of the action of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide range of complex organic structures, including biologically active compounds and polymers .
Action Environment
The action of 2-(Benzyloxy)-5-methylphenylboronic acid is influenced by various environmental factors, including the presence of a suitable catalyst (typically palladium), the pH of the reaction medium, and the temperature . These factors can significantly affect the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction .
Properties
IUPAC Name |
(5-methyl-2-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBDTEZABFLVAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562402 |
Source
|
Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127972-17-2 |
Source
|
Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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